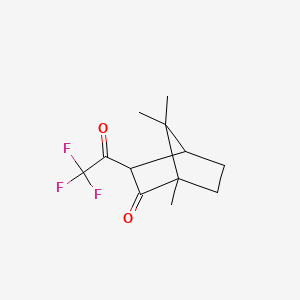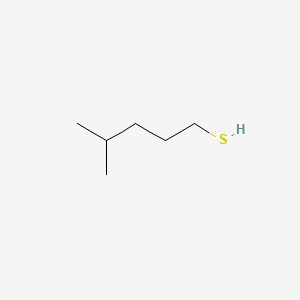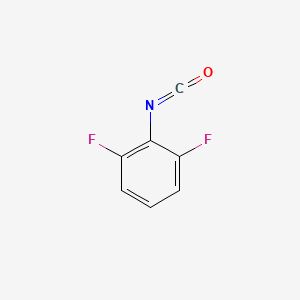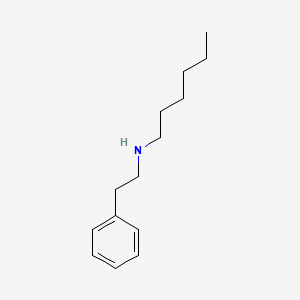
Phénéthylamine, N-hexyle
Vue d'ensemble
Description
Phenethylamine, N-hexyl- is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenethylamine, N-hexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethylamine, N-hexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Phénéthylamine, N-hexyle appartient à la classe chimique des phénéthylamines . Les phénéthylamines sont un groupe de molécules dérivées de la structure de base de la phénéthylamine. Cette classe comprend de nombreux neurotransmetteurs et neuromodulateurs importants dans le cerveau, tels que la dopamine, l'épinéphrine et la norépinéphrine.
Neurobiologie
Les phénéthylamines, y compris la N-hexyle-phénéthylamine, sont largement présentes dans la nature, des structures simples à chaîne ouverte aux arrangements moléculaires polycycliques plus complexes . L'importance de ce groupement est probablement mieux illustrée par les catécholamines endogènes dopamine, norépinéphrine et épinéphrine .
Découverte de Médicaments
This compound, est un composé chimique ayant diverses applications dans la recherche scientifique. Ce composé présente des propriétés intrigantes et est utilisé dans des domaines tels que la chimie médicinale, la neurobiologie et la découverte de médicaments.
Tests de Liaison Concurrentielle
Ce composé permet l'élucidation de l'analyse fonctionnelle du récepteur de l'adénosine A2A par le biais de tests de liaison concurrentielle contre la [3H]-NECA (N-éthyladénosine-5'-uronamide) .
Recherche sur les Composés Analogues
Les scientifiques ont exploré les effets d'autres N-alkylphénéthylamines, où le groupe "alkyle" est une chaîne d'atomes de carbone. Par exemple, des recherches existent sur la N-méthyl et la N-éthylamphétamine (connues respectivement sous le nom de méthamphétamine et d'éthylamphétamine), qui sont des stimulants puissants dont les effets sont bien documentés.
Importance Biologique
This compound est biologiquement pertinente . Des pistes de chimie médicinale et des recherches de pointe sur de nouvelles molécules sont décrites ici .
Mécanisme D'action
Target of Action
Phenethylamine, also known as N-hexyl-, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with primary amine oxidase and trypsin-1 and trypsin-2 . These targets play crucial roles in the regulation of monoamine neurotransmission in the brain .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the stimulation of the central nervous system . It also has an impact on the central nervous system depressant activities .
Biochemical Pathways
Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 . The metabolism of phenethylamine leads to the production of phenylacetic acid .
Pharmacokinetics
The pharmacokinetic properties of phenethylamine include its metabolism primarily by MAO-B . The compound’s half-life is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . It is excreted through the kidneys . These properties significantly impact the bioavailability of phenethylamine.
Result of Action
The molecular and cellular effects of phenethylamine’s action include the regulation of monoamine neurotransmission, which results in the stimulation of the central nervous system . This can lead to changes in mood and voluntary movement .
Action Environment
The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, its presence in many organisms and foods, such as chocolate, especially after microbial fermentation, can affect its action . Furthermore, the compound’s action can be influenced by the presence of other substances in the body that can interact with it .
Safety and Hazards
Phenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Phenethylamine, N-hexyl- interacts with several enzymes and proteins. It is a substrate of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters and trace amines . It also interacts with other enzymes such as trypsin-1 and trypsin-2 .
Cellular Effects
Phenethylamine, N-hexyl- has a profound impact on various types of cells and cellular processes. It influences cell function by regulating monoamine neurotransmission. It binds to the trace amine-associated receptor 1 (TAAR1) and inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phenethylamine, N-hexyl- exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to TAAR1 and inhibits VMAT2, affecting the regulation of monoamine neurotransmission . This can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Phenethylamine, N-hexyl- can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Phenethylamine, N-hexyl- is involved in several metabolic pathways. It is primarily metabolized by MAO-B and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, FMO3, and others . It can also affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
N-(2-phenylethyl)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-8-12-15-13-11-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHLGJOWHIEBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337327 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24997-83-9 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






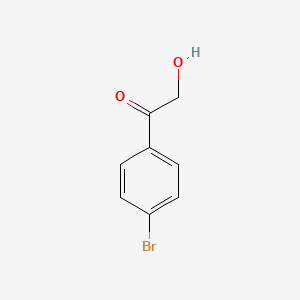
![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)



